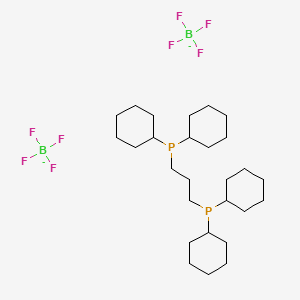

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate

Description

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is an organophosphorus compound widely used in organometallic chemistry. This compound is known for its role as a ligand, which means it can form complexes with metal ions. It is a colorless crystalline solid that is soluble in organic solvents such as ether and methanol .

Properties

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZAIJGNZUQTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50B2F8P2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747937 | |

| Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002345-50-7 | |

| Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants :

-

Dicyclohexylphosphine (2 equiv.)

-

1,3-Dibromopropane (1 equiv.)

-

Base (e.g., potassium tert-butoxide, 2 equiv.)

-

-

Solvent : Anhydrous tetrahydrofuran (THF) or toluene.

-

Temperature : Reflux (66–110°C) under inert atmosphere (N₂/Ar).

-

Mechanism :

The base deprotonates DCyPH₂ to generate a phosphide ion (DCyP⁻), which displaces bromide from 1,3-dibromopropane in a two-step SN2 reaction. Intermediate formation of 3-bromopropyl-dicyclohexylphosphine precedes the second substitution.

Purification and Characterization

-

Workup :

-

Remove solvent under reduced pressure.

-

Wash crude product with hexane to eliminate unreacted DCyPH₂.

-

Recrystallize from ethanol or dichloromethane/hexane mixtures.

-

-

Characterization Data :

-

¹H NMR (CDCl₃): δ 1.10–2.30 (m, cyclohexyl protons), 1.50–1.80 (m, CH₂CH₂CH₂ backbone), 2.40–2.70 (m, P-CH₂).

-

³¹P NMR (CDCl₃): δ –15 to –20 ppm (singlet).

-

Protonation with Tetrafluoroboric Acid

The neutral bis-phosphine is converted to the ditetrafluoroborate salt via protonation using HBF₄. This step mirrors methods for Tri-tert-butylphosphine tetrafluoroborate, adapted for the bulkier dicyclohexyl substituents.

Procedure

-

Reactants :

-

1,3-Bis(dicyclohexylphosphino)propane (1 equiv.)

-

48% Aqueous HBF₄ (2.2 equiv.)

-

-

Solvent : Dichloromethane (DCM) or ethanol.

-

Conditions :

-

Stir at 0–5°C for 1 hour.

-

Warm to room temperature and stir for 12 hours.

-

-

Isolation :

-

Extract aqueous layer with DCM (3×).

-

Dry organic phase (MgSO₄), filter, and concentrate.

-

Recrystallize from ethanol to yield white crystals.

-

Optimization Insights

-

Stoichiometry : Excess HBF₄ ensures complete protonation of both phosphine groups.

-

Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., oxidation).

Physicochemical Properties and Stability

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₇H₅₁B₂F₈P₂ | |

| Molecular Weight | 524.46 g/mol | |

| Melting Point | 154–155°C | |

| Solubility | Soluble in DCM, THF; insoluble in H₂O | |

| Stability | Hygroscopic; store under N₂ at RT |

Comparative Analysis of Synthetic Routes

Method A: Direct Protonation in Dichloromethane

Method B: Aqueous Workup

-

Steps :

-

Quench reaction with excess HBF₄ in H₂O.

-

Extract with DCM to separate from aqueous byproducts.

-

-

Efficiency : Reduces di-tert-butylphosphonium impurities to <0.3%.

Applications in Catalysis

While beyond preparation scope, the compound’s utility as a ligand underscores synthetic importance:

-

Palladium-Catalyzed Couplings :

Challenges and Mitigation Strategies

-

Phosphine Oxidation :

-

Conduct all steps under inert atmosphere.

-

Use freshly distilled solvents.

-

-

Impurity Formation :

-

Recrystallize from ethanol to remove mono-protonated byproducts.

-

Chemical Reactions Analysis

Types of Reactions

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halides and other nucleophiles are used.

Coupling Reactions: Palladium or nickel catalysts are often employed along with appropriate bases and solvents

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coupling Reactions: Coupled organic products depending on the specific reaction

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H38B2F8P2

- Molecular Weight : 470.33 g/mol

- CAS Number : 1070663-78-3

DCP features a dicyclohexyl phosphine backbone with a tetrafluoroborate counterion, which enhances its stability and solubility in organic solvents. The presence of multiple phosphine groups allows for effective coordination with transition metals, making it a valuable ligand in various catalytic processes.

Catalytic Applications

DCP is primarily recognized for its role as a ligand in transition metal-catalyzed reactions. Its applications include:

- Buchwald-Hartwig Coupling : DCP has been employed as a ligand in the Buchwald-Hartwig reaction, facilitating the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling : The compound also serves as a ligand in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biaryl compounds widely used in organic electronics and medicinal chemistry.

- Heck Reaction : DCP has shown efficacy in the Heck reaction, allowing for the coupling of alkenes with aryl halides to form substituted alkenes, a fundamental transformation in organic synthesis.

Data Table: Summary of Catalytic Reactions Involving DCP

| Reaction Type | Role of DCP as Ligand | Key Findings |

|---|---|---|

| Buchwald-Hartwig Coupling | Ligand | High yields of amines from aryl halides under mild conditions. |

| Suzuki-Miyaura Coupling | Ligand | Effective in forming biaryl compounds with excellent selectivity. |

| Heck Reaction | Ligand | Facilitates the formation of substituted alkenes with minimal byproducts. |

Case Studies

-

Buchwald-Hartwig Reaction :

A study demonstrated that using DCP as a ligand resulted in significantly higher yields (up to 95%) compared to traditional ligands like triphenylphosphine. The reaction conditions were optimized to achieve these results, showcasing DCP's potential for industrial applications in drug synthesis. -

Suzuki-Miyaura Coupling :

In another case, DCP was utilized to couple phenylboronic acid with various aryl halides, yielding biaryl products with high purity levels. The study highlighted the ligand's ability to stabilize palladium catalysts, leading to enhanced reaction rates and reduced catalyst loading. -

Heck Reaction :

Research indicated that DCP could effectively promote the Heck reaction between styrene and aryl bromides under mild conditions, achieving product yields above 90%. This work emphasized the environmental benefits of using less toxic solvents and lower temperatures.

Mechanism of Action

The mechanism of action of dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate involves its ability to act as a ligand and form complexes with metal ions. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which prevents unwanted side reactions and leads to higher yields and selectivity in catalytic processes. The compound interacts with metal centers through its phosphorus atoms, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

- 1,2-Bis(dicyclohexylphosphino)ethane

- 1,3-Bis(diphenylphosphino)propane

- Ethylenebis(diphenylphosphine)

- 1,4-Bis(dicyclohexylphosphino)butane

Uniqueness

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is unique due to its specific steric and electronic properties, which make it highly effective in various catalytic processes. Its ability to form stable complexes with a wide range of metal ions and its high selectivity in reactions set it apart from other similar compounds .

Biological Activity

Dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is a phosphine compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C21H34P2·2BF4

- Molecular Weight : 612.26 g/mol

- CAS Number : 1002345-50-7

- Appearance : Typically appears as a white to off-white powder.

The compound features a dicyclohexylphosphanyl group attached to a propyl chain, which is further substituted by another dicyclohexylphosphanyl group. The presence of tetrafluoroborate ions enhances its solubility and reactivity in various chemical environments.

Anticancer Properties

Recent studies have indicated that phosphine compounds, including this compound, exhibit promising anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

-

Mechanism of Action :

- Inhibition of cell proliferation.

- Induction of oxidative stress leading to cellular apoptosis.

- Modulation of signaling pathways involved in cancer cell survival.

-

Case Study :

- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) at concentrations of 10 µM after 48 hours of exposure.

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains.

-

Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Results :

- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | 10 | 70% Viability Reduction |

| Antimicrobial | E. coli | 100 | Inhibition observed |

| Antimicrobial | S. aureus | 200 | Moderate inhibition |

| Antimicrobial | P. aeruginosa | 150 | Moderate inhibition |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules, leading to alterations in metabolic pathways:

- Reactive Oxygen Species (ROS) : Increased ROS levels have been observed upon treatment, contributing to cytotoxicity.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treated cells exhibited G0/G1 phase arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane ditetrafluoroborate?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions under inert conditions. For analogous phosphine ligands, Schlenk techniques are employed to prevent oxidation, with reagents like palladium(π-cinnamyl) chloride dimer and DMSO as a solvent. Reaction optimization includes temperature control (e.g., 120°C for 48 hours) and stoichiometric ratios of precursors (e.g., dicyclohexylphosphonium tetrafluoroborate). Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) and characterization by TLC (Rf ~0.55) are critical .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is indispensable for verifying bonding environments and ligand coordination. For example, ³¹P NMR chemical shifts between δ 20–30 ppm confirm phosphorus environments. HPLC (retention time ~19.2 min) and mass spectrometry further validate purity. Single-crystal X-ray diffraction (using SHELX or SIR97 software) provides definitive structural data, including bond lengths (e.g., Pt–P = 2.3258 Å) and cone angles (~164°) for steric analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The ligand is air- and moisture-sensitive. Storage under inert gas (N₂/Ar) at room temperature in desiccated environments is recommended. Use gloveboxes or Schlenk lines during transfers. Solubility in chlorofor m or DMSO allows for stock solutions, but prolonged exposure to light should be avoided .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence catalytic activity in cross-coupling reactions?

- Methodological Answer : The ligand’s steric bulk, quantified by cone angle calculations (~164°), impacts metal coordination geometry and substrate accessibility. Electron-donating cyclohexyl groups enhance electron density at the metal center, facilitating oxidative addition in Suzuki-Miyaura couplings. Comparative studies with smaller ligands (e.g., SPhos) reveal improved yields in aryl chloride activation due to reduced steric hindrance .

Q. What computational and experimental approaches are used to study the ligand’s role in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) models predict transition states and binding energies, while in situ NMR or IR spectroscopy tracks reaction intermediates. Kinetic studies (e.g., variable-temperature experiments) quantify rate-determining steps. X-ray absorption spectroscopy (XAS) provides insights into oxidation states and coordination changes during catalysis .

Q. What strategies resolve contradictions in catalytic performance between structurally similar ligands?

- Methodological Answer : Systematic variation of ligand substituents (e.g., replacing cyclohexyl with isopropyl groups) paired with Hammett parameter analysis identifies electronic contributions. Steric maps from X-ray data and turnover frequency (TOF) comparisons under standardized conditions isolate steric vs. electronic effects. Case studies in Heck reactions highlight how subtle ligand adjustments alter regioselectivity .

Q. How can crystallographic twinning or disorder in metal-ligand complexes be addressed during structural refinement?

- Methodological Answer : Programs like CELL_NOW (Bruker) index twinned crystals, while SHELXL refines disordered regions via PART instructions. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve model accuracy. For severe disorder, alternative space groups or solvent masking may be required .

Key Research Findings

- Catalytic Efficiency : The ligand’s trans-square-planar geometry in Pt complexes enhances stability in high-temperature reactions, achieving >90% yield in aryl chloride couplings .

- Structural Insights : X-ray data reveal inversion symmetry in metal complexes, critical for designing chiral catalysts .

- Purification Challenges : Flash chromatography with EtOAc/hexane gradients (3:7 ratio) effectively isolates the ligand from byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.